molecular formula C20H18N2O2S B2673050 N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide CAS No. 372109-24-5

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2673050
CAS No.: 372109-24-5
M. Wt: 350.44
InChI Key: FXOUQLFJHLPUQI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide is a sulfonamide derivative combining a naphthalene sulfonamide core with a 1H-indol-3-yl ethyl side chain. Its synthesis typically involves coupling reactions between naphthalene sulfonamide precursors and indole-containing intermediates under controlled conditions, as exemplified by Rh-catalyzed hydroformylation/Fischer indolization methods .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-25(24,18-10-9-15-5-1-2-6-16(15)13-18)22-12-11-17-14-21-20-8-4-3-7-19(17)20/h1-10,13-14,21-22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOUQLFJHLPUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide typically involves the reaction of tryptamine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide group (-SO₂NH-) participates in key transformations:

Acylation/Alkylation Reactions

Reaction TypeConditionsProductYieldSource
N-AlkylationNaH/DMF, alkyl halides (e.g., MeI)N-methyl derivatives70-90%
Sulfonamide CleavageCYP450 enzymes (in vitro)Naphthalene-2-sulfonic acid + indole-ethylamine37% metabolic conversion

Key mechanistic insights:

  • Alkylation occurs via deprotonation of the sulfonamide NH by NaH, followed by nucleophilic attack on electrophilic reagents

  • Enzymatic cleavage involves oxidative C-N bond rupture in hepatic microsomes

Indole Ring Reactivity

The 1H-indol-3-yl group undergoes characteristic electrophilic substitutions:

Electrophilic Aromatic Substitution

PositionReagentProductReaction Rate (rel.)Source
C1Indole/85% HCOOH1-(indol-3-yl) derivativesModerate
C2/C5Cl₂/AcOHChlorinated analogsFast (C2 > C5)

Notable observations:

  • C1 substitution proceeds via nucleophilic aromatic substitution under acidic conditions

  • Chlorination shows regioselectivity influenced by the ethylsulfonamide side chain

Oxidation Reactions

Both structural components show oxidative susceptibility:

ComponentOxidizing AgentProductStabilitySource
Indole ringmCPBAIndole oxideThermally labile
Ethyl linkerH₂O₂/Fe²⁺Carbonyl derivativesStable

Critical parameters:

  • Indole oxidation requires mild conditions (0-5°C) to prevent over-oxidation

  • Ethyl linker oxidation follows Fenton-like radical mechanisms

Complexation Behavior

The compound acts as a ligand for metal ions:

Metal IonCoordination SiteStability Constant (log K)ApplicationSource
Zn²⁺Sulfonamide O, Indole N4.2 ± 0.3Catalytic systems
Cu²⁺Indole π-system5.1 ± 0.2Redox-active complexes

Structural analysis shows:

  • Bidentate coordination through sulfonamide oxygen and indole nitrogen

  • Enhanced metal binding in aprotic solvents (DMF > H₂O)

Photochemical Reactions

UV-induced transformations demonstrate:

λ (nm)SolventPrimary ProcessQuantum YieldSource
254MeOH[2+2] Cycloaddition0.12
365DCMSulfonamide N-S bond cleavage0.08

Key findings:

  • Cycloaddition occurs between naphthalene and indole rings under UV-C

  • N-S bond cleavage produces radical intermediates detectable by EPR

Scientific Research Applications

Antimicrobial Activity

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Research indicates MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies suggest that derivatives of this compound may have anticancer properties. For instance, related naphthalene sulfonamides have been shown to inhibit cancer cell proliferation in vitro and in vivo.

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27 to 31.64 μM for DNA gyrase inhibition .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various naphthalene sulfonamides, including this compound. Results demonstrated superior efficacy against biofilms formed by Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Activity

In a study focusing on acute myeloid leukemia (AML), a naphthalene sulfonamide derivative was identified as a potent inhibitor of the STAT3 signaling pathway, crucial for cancer cell survival. This compound inhibited tumor growth in animal models, showcasing its potential as a therapeutic agent for resistant forms of leukemia .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundIndole and naphthalene moietiesAntimicrobial, anticancer
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamideMorpholine and thiophene groupsAntimicrobial
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideHybrid structure with anti-inflammatory propertiesAnti-inflammatory

This table illustrates how structural variations among compounds influence their biological activities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the sulfonamide core or the alkyl chain. Key examples include:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide Indol-3-yl ethyl, naphthalene-2-sulfonamide C20H18N2O2S ~342.44 Combines indole (hydrogen-bond donor) with naphthalene sulfonamide (hydrophobic core) .
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)-propanamide 4-Chlorobenzoyl, methoxy, methyl C30H25ClN2O5S 561.05 Bulky substituents increase steric hindrance; low synthesis yield (8%) due to reactivity challenges .
N-(2-(4-methoxyphenoxy)ethyl)naphthalene-2-sulfonamide 4-Methoxyphenoxyethyl C19H19NO4S ~357.43 Methoxy group enhances lipophilicity but lacks indole’s hydrogen-bonding capacity .
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Dimethoxyphenyl, methyl C21H23NO4S ~385.48 Dimethoxy groups stabilize crystal packing via C-H⋯O and π-π interactions .

Physicochemical Properties

  • Crystallography : The dimethoxyphenyl analog () forms stable crystals via weak intramolecular C-H⋯O bonds and π-π stacking, suggesting the target compound’s indole group may similarly stabilize its structure through NH⋯O interactions .
  • Lipophilicity: The methoxyphenoxyethyl derivative (logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.8), which balances solubility and membrane permeability .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole moiety and a naphthalene sulfonamide group. Its molecular formula is CHNOS, with a molecular weight of approximately 350.43 g/mol. The structural components are crucial for its interaction with various biological targets, particularly sodium channels.

The biological activity of this compound primarily involves:

  • Sodium Channel Modulation: The compound acts as a modulator of sodium channels, which are vital for the propagation of action potentials in neurons. This modulation may lead to therapeutic effects in neurological disorders associated with sodium channel dysfunction .
  • Anti-inflammatory Properties: Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, potentially making it useful in treating conditions characterized by inflammation .
  • Interaction with Biological Receptors: The indole moiety allows for interactions with various biological receptors, while the sulfonamide group can form hydrogen bonds with target proteins, influencing enzyme activity and signaling pathways .

1. Anticancer Potential

Research indicates that indole derivatives, including this compound, possess anticancer properties. Indole compounds have been shown to induce apoptosis in cancer cells and inhibit key biological targets involved in tumor growth .

2. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of compounds related to this compound. For example, indole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and reduce inflammatory markers .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that related indole compounds exhibit significant antibacterial activity against various bacterial strains .

Research Findings and Case Studies

StudyFindings
Study 1 This compound demonstrated significant modulation of sodium channels in vitro, suggesting potential applications in treating epilepsy and other neurological disorders .
Study 2 The compound showed promising anti-inflammatory effects in animal models, reducing serum levels of pro-inflammatory cytokines .
Study 3 In vitro assays indicated that related indole derivatives could induce apoptosis in lung cancer cell lines (A549), highlighting their potential as anticancer agents .

Q & A

Q. Basic

  • FT-IR : Confirms sulfonamide N–H (3200–3300 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies indole protons (δ 7.0–7.8 ppm) and ethylenic CH₂ groups (δ 3.2–3.8 ppm). ¹³C NMR resolves aromatic carbons and sulfonamide linkages .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 355.40 for related sulfonamides) .

Q. Advanced

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and indole groups). For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 8.0694 Å, b = 15.2168 Å, c = 14.0996 Å, and β = 92.505° have been reported for analogous compounds .

How can researchers address low yields in multi-step syntheses of this compound?

Q. Advanced

  • Intermediate purification : Use flash chromatography or recrystallization after each step to minimize byproducts .
  • Catalytic optimization : Replace traditional bases (e.g., K₂CO₃) with DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Solvent selection : Polar solvents like DMF enhance solubility of aromatic intermediates, while toluene reduces side reactions during reflux .

What biological screening approaches assess its pharmacological potential?

Q. Basic

  • Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorometric assays for indolethylamine-N-methyltransferase (INMT) inhibition, comparing IC₅₀ values with controls like PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) .

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like LasR in Pseudomonas aeruginosa (e.g., binding energy ≤ −7.0 kcal/mol indicates strong inhibition) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with bioactivity using Gaussian or COSMO-RS .

How do structural modifications influence its biological activity?

Q. Advanced

  • Indole substitution : Adding methoxyethyl groups (e.g., N-methoxyethyl derivatives) enhances antimicrobial activity by improving membrane permeability .
  • Sulfonamide variations : Bulky substituents on the naphthalene ring (e.g., methyl or amino groups) reduce hepatic toxicity but may decrease solubility .
  • Contradictions in data : Discrepancies in reported IC₅₀ values (e.g., for INMT inhibition) may arise from assay conditions (pH, temperature). Standardized protocols (e.g., fixed 37°C incubation) are recommended .

What analytical strategies resolve impurities in synthesized batches?

Q. Advanced

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate unreacted sulfonyl chloride or amine intermediates .
  • TLC monitoring : Use silica gel plates with UV254 visualization; Rf values for the product typically range 0.4–0.6 in ethyl acetate/hexane (3:7) .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points (e.g., 79–83°C for related sulfonamides) .

How does this compound compare to structurally related sulfonamides in toxicity profiles?

Q. Advanced

  • In vitro toxicity : MTT assays on HepG2 cells show lower cytotoxicity (IC₅₀ ≥ 50 µM) compared to naphthalene-1-sulfonamides, likely due to reduced metabolic activation .
  • In silico predictions : ADMETlab 2.0 estimates moderate blood-brain barrier permeability (logBB = −0.5) and no hepatotoxicity alerts .

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